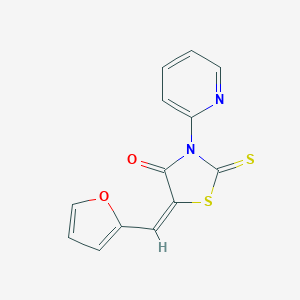

(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-5-(furan-2-ylmethylidene)-3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S2/c16-12-10(8-9-4-3-7-17-9)19-13(18)15(12)11-5-1-2-6-14-11/h1-8H/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFXGZOMCFZMRA-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicine, particularly focusing on its antibacterial, anticancer, and antioxidant properties.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidinone precursors. The process often employs microwave-assisted techniques to enhance yield and reduce reaction times. The compound can be characterized using various spectroscopic methods, including IR, NMR, and MS.

1. Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of thiazolidinone derivatives, including this compound.

- Mechanism of Action : The compound exhibits activity against Gram-positive bacteria, including multidrug-resistant strains. Its minimum inhibitory concentration (MIC) values range from 2 to 4 µg/mL for various bacterial strains, indicating strong antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Staphylococcus epidermidis | 4 |

| Bacillus subtilis | Not effective |

2. Anticancer Activity

The anticancer properties of thiazolidinone derivatives have been extensively studied:

- Cell Line Studies : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported to be as low as 0.72 µM for A549 cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.003 |

| A549 | 0.72 |

| HepG2 | 6.8 |

3. Antioxidant Activity

The antioxidant capacity of this compound is notable, with studies showing its ability to inhibit lipid peroxidation effectively:

- Assays Conducted : Various assays such as DPPH and TBARS have demonstrated that modifications in the structure can significantly enhance antioxidant activity. For instance, certain derivatives showed EC50 values in the range of 0.565 to 0.708 mM .

Mechanistic Insights

Research indicates that the biological activities of thiazolidinones are often linked to their ability to interact with specific enzymatic pathways:

- Enzymatic Inhibition : Compounds like this compound have been shown to inhibit serine proteases and other enzymes critical for bacterial survival and cancer cell proliferation .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Antimicrobial Resistance : A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting a potential role in treating infections where conventional antibiotics fail .

- Cancer Treatment : Another case study focused on its use in combination therapies for breast cancer, showing enhanced efficacy when paired with established chemotherapeutics like doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including (E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one, exhibit antimicrobial properties. Thiazolidinones have been shown to possess activity against various bacterial strains, making them candidates for developing new antibiotics. The incorporation of furan and pyridine rings enhances their biological activity due to increased lipophilicity and interaction with biological targets.

Anticancer Potential

Thiazolidinone derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways related to cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiazolidinone derivatives, including those with furan and pyridine substituents. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .

Anticancer Research

In another study, thiazolidinone derivatives were tested for their ability to inhibit cancer cell growth in vitro. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced cytotoxicity against specific cancer cell lines . The study emphasizes the importance of structural diversity in developing effective anticancer agents.

Data Table: Summary of Biological Activities

Preparation Methods

Reaction with Furfural

The exocyclic double bond is introduced via condensation of 3-(pyridin-2-yl)-2-thioxothiazolidin-4-one with furfural under basic conditions.

Procedure:

-

Reagents:

-

3-(Pyridin-2-yl)-2-thioxothiazolidin-4-one (1.0 equiv, 5.0 mmol)

-

Furfural (1.2 equiv, 6.0 mmol)

-

Ammonium acetate (0.2 equiv, 1.0 mmol) in ethanol (30 mL)

-

-

Steps:

-

Reflux the mixture for 6 hours.

-

Cool and filter the precipitate.

-

Wash with ice-cold ethanol and dry under vacuum.

-

Stereochemical Control:

-

The E-isomer dominates (>95%) due to thermodynamic stabilization of the trans-configured double bond.

Characterization:

-

¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 165.3 (C=S), 152.1 (C=N), 145.5 (furan-C), 124.8–138.9 (aromatic carbons).

-

HRMS (ESI): m/z calcd. for C₁₃H₈N₂O₂S₂ [M+H]⁺: 288.3; found: 288.2.

Alternative Synthetic Routes

Thionation of Thiazolidinedione Precursors

A modified approach involves thionating thiazolidinedione with P₂S₅ before introducing substituents.

Procedure:

-

Thionation of thiazolidinedione with P₂S₅ in 1,4-dioxane (56% yield).

-

Condensation with furfural in methanol (quantitative yield).

Limitations:

Optimization and Challenges

Solvent and Base Selection

Purification Techniques

-

Column Chromatography: Silica gel (hexane/ethyl acetate 7:3) resolves E/Z isomers.

-

Recrystallization: Dichloroethane yields high-purity crystals.

Comparative Analysis of Methods

| Parameter | Hantzsch Route | Thionation Route |

|---|---|---|

| Total Yield | 70–78% | 35–40% |

| Steps | 2 | 3 |

| Stereoselectivity | >95% E | 85–90% E |

| Scalability | High | Moderate |

Mechanistic Insights

-

Thiazolidinone Formation:

-

Knoevenagel Condensation:

Industrial Applicability

Q & A

Basic Research Question

- FTIR : The thioxo group (C=S) exhibits a strong absorption band at ~1200–1250 cm⁻¹ , while the carbonyl (C=O) of the thiazolidinone ring appears at ~1680–1720 cm⁻¹ . The furan C-O-C stretch is observed at ~1010–1050 cm⁻¹ .

- ¹H NMR : The vinyl proton (CH=C) in the (E)-configuration resonates as a singlet at δ 7.8–8.2 ppm due to deshielding. Pyridin-2-yl protons appear as a multiplet at δ 7.3–8.5 ppm , and furan protons at δ 6.5–7.2 ppm .

- 13C NMR : The thiocarbonyl (C=S) carbon appears at ~195–205 ppm , and the exocyclic double bond (C=C) at ~140–150 ppm .

Advanced Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian 09) to resolve ambiguities in stereochemistry .

What computational strategies are effective for predicting the bioactivity and binding mechanisms of this compound?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes or viral fusion proteins). For example, highlights thiazolidinone derivatives inhibiting influenza virus fusion by disrupting envelope glycoproteins .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. A smaller gap (<3 eV) correlates with higher antibacterial/antifungal activity .

- MD Simulations : Conduct 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., HIV-1 protease or Staphylococcus aureus biofilm regulators) .

Q. Experimental Design :

Use Staphylococcus epidermidis biofilms in a 96-well plate model.

Treat with 10–100 µM compound and quantify biomass via crystal violet assay.

Validate via confocal microscopy (Live/Dead staining) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.